molecular formula C11H13F3N2O B1491483 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2098068-48-3

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No. B1491483
CAS RN: 2098068-48-3
M. Wt: 246.23 g/mol
InChI Key: XADILDHWWNFSML-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 1-AP-3-TFMP, is a compound that has been studied for its numerous applications in scientific research. It is a derivative of pyrrolidin-3-ol, which is a cyclic organic compound derived from the amino acid alanine. 1-AP-3-TFMP is an important building block for organic synthesis and has been used in a variety of research applications.

Scientific Research Applications

Polymer Synthesis and Characterization

  • Development of Polyimides : Research involves synthesizing polyimides using novel monomers like 1-(3′,5′-bis(trifluoromethyl)phenyl) pyromellitic dianhydride, aiming to create materials with improved solubility, thermal stability, and optical properties. These polymers are characterized for their dielectric constant, refractive index, and mechanical strength, indicating potential applications in electronics and aerospace industries due to their high-performance features (B. Myung, C. Ahn, T. Yoon, 2004).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Intercalating Nucleic Acids (INAs) : The compound has been utilized in the synthesis of INAs by incorporating N-(pyren-1-ylmethyl)azasugar moieties into oligodeoxynucleotides. This incorporation aims to understand the stabilization of DNA and RNA duplexes and three-way junctions, which is crucial for developing therapeutic agents and studying genetic materials' structural dynamics (V. Filichev, E. Pedersen, 2003).

Chemical Synthesis and Reactivity Studies

  • Investigating Bronsted and Lewis Acid Effects : This research explores the reactivity of 3-aminopyrrole with trifluoromethyl-β-diketones, emphasizing the regiochemistry influenced by Bronsted acids, bases, and Lewis acid (Sn(2+)). The findings contribute to understanding the electrophilicity and basicity modifications brought by the trifluoromethyl group, offering insights into synthetic organic chemistry (Michael De Rosa et al., 2015).

Material Science and Engineering

  • Enhancing Optical and Thermal Properties of Polymers : The creation of fluorinated polyimides from pyridine-containing diamines exemplifies the strategic incorporation of trifluoromethyl groups to achieve materials with high optical transparency, thermal stability, and mechanical robustness. These properties are crucial for developing advanced materials used in optoelectronics and as insulators in electrical applications (S. Yan et al., 2011).

Spectroscopy and Molecular Structure

  • Spectroscopic Analysis of Thiadiazol-Pyrrolidin-2-ol Compounds : A study focused on understanding the conformational properties of thiadiazol-pyrrolidin-2-ol compounds, highlighting the significance of intramolecular OH⋯N hydrogen bonding. This research is pivotal for designing molecules with desired physical and chemical characteristics, serving as a foundation for developing new pharmaceuticals and materials (S. Laurella, M. Erben, 2016).

properties

IUPAC Name

1-(4-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-3-1-8(15)2-4-9/h1-4,17H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADILDHWWNFSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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